Apigenin 4'-O-(2'',6''-di-O-E-p-coumaroyl)glucoside
Description
Apigenin 4'-O-(2'',6''-di-O-E-p-coumaroyl)glucoside (CAS: 71781-79-8) is a flavone glycoside characterized by a glucosyl moiety at the 4'-O position of apigenin, esterified with two trans-p-coumaroyl groups at the 2'' and 6'' hydroxyls of glucose. This structural complexity confers unique physicochemical and bioactive properties, distinguishing it from other apigenin derivatives. It is primarily sourced from plants like Sideritis spp. and engineered microbial systems .
Properties
Molecular Formula |
C39H32O14 |
|---|---|
Molecular Weight |
724.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H32O14/c40-24-9-1-21(2-10-24)5-15-33(45)49-20-32-36(47)37(48)38(53-34(46)16-6-22-3-11-25(41)12-4-22)39(52-32)50-27-13-7-23(8-14-27)30-19-29(44)35-28(43)17-26(42)18-31(35)51-30/h1-19,32,36-43,47-48H,20H2/b15-5+,16-6+/t32-,36-,37+,38-,39-/m1/s1 |
InChI Key |
CGRSWPSYXURRMV-IGNRUKHTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)C=CC6=CC=C(C=C6)O)O)O)O |
Origin of Product |
United States |
Biological Activity
Apigenin 4'-O-(2'',6''-di-O-E-p-coumaroyl)glucoside is a flavonoid glycoside derived from apigenin, which is commonly found in various plants such as celery and chamomile. This compound has garnered significant interest due to its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and therapeutic applications.
- Molecular Formula : C39H32O14
- Molecular Weight : 724.67 g/mol
- CAS Number : 71781-79-8
1. Antioxidant Activity
This compound exhibits potent antioxidant properties. Research indicates that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells. The compound's antioxidant capacity has been measured using various assays, including DPPH and ABTS radical scavenging tests.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 15 |
These values suggest that the compound is a strong candidate for developing natural antioxidants in food and pharmaceutical industries.
2. Anti-inflammatory Effects
Studies have shown that apigenin derivatives can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro experiments demonstrated that treatment with this compound reduced inflammation in human mast cells stimulated by IL-33.
Case Study: Inhibition of Cytokine Production
In a study involving HMC-1.2 cells, treatment with apigenin significantly decreased the expression of inflammatory markers when compared to untreated controls:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| IL-6 | 150 | 45 |
| TNF-α | 200 | 60 |
This suggests a substantial anti-inflammatory effect mediated by this flavonoid glycoside.
3. Anticancer Properties
Apigenin has been extensively studied for its anticancer effects, particularly in breast and prostate cancer models. The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Induction of apoptosis via mitochondrial pathway
- Inhibition of cell proliferation by downregulating cyclins
Case Study: Breast Cancer Cell Lines
In a study on MCF-7 breast cancer cells, apigenin treatment resulted in:
| Parameter | Control | Apigenin Treated |
|---|---|---|
| Cell Viability (%) | 100 | 30 |
| Apoptotic Cells (%) | 5 | 70 |
This data indicates that apigenin effectively reduces cell viability while promoting apoptosis.
Comparison with Similar Compounds
Positional Isomers of Acylated Apigenin Glucosides
The position of glycosylation and acylation critically influences bioactivity. Key analogs include:
Key Observations :
- 4'-O vs. 7-O Glycosylation : Derivatives glycosylated at 4'-O (e.g., APG1) exhibit distinct NMR shifts (e.g., δ7.25 ppm for H-3 in APG1 vs. δ6.76 ppm in aglycone apigenin) due to altered electron distribution . 4'-O substitution may enhance metabolic stability, as seen in higher yields (4.2 mM) in engineered systems compared to 7-O derivatives (0.6 mM) .
- Di-O-coumaroylation: The dual acylation at 2'' and 6'' positions increases molecular weight (C₃₀H₂₆O₁₂, MW 577.13) and lipophilicity, improving membrane permeability and cytotoxic effects. For example, di-acylated analogs show stronger α-glucosidase inhibition (IC₅₀: 8.8–14.6 µM) than mono-acylated derivatives .
Impact of Acyl Group Configuration
- E vs. Z Isomers : The trans (E) configuration of p-coumaroyl groups (e.g., in Apigenin 7-O-(6’-O-p-E-coumaroyl)-glucoside) enhances bioactivity compared to cis (Z) isomers. For instance, the E-isomer exhibits superior cytotoxicity against NCI-H929 myeloma cells (50–100 µM) .
- Feruloyl vs. Coumaroyl Substitution : Apigenin 7-O-(6″-feruloyl)-glucoside shows slightly higher α-glucosidase inhibition (IC₅₀: 8.8 µM) than coumaroyl analogs (14.6 µM), likely due to feruloyl’s methoxy group enhancing enzyme binding .
Bioactivity and Mechanistic Insights
Cytotoxicity and Anticancer Effects
Q & A
Basic Research Questions
Q. What analytical methods are recommended for structural characterization of Apigenin 4'-O-(2'',6''-di-O-E-p-coumaroyl)glucoside?
- Methodology : Use a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to confirm the apigenin core, glucose moiety, and coumaroyl substituents. Coumaroyl protons (e.g., aromatic δ 6.2–7.5 ppm) and trans-olefinic protons (δ ~6.3–7.5 ppm, J = 16 Hz) are key .
- High-Resolution Mass Spectrometry (HR-MS) : Verify the molecular formula (C₃₉H₃₂O₁₄, m/z 724.68) and fragmentation patterns to distinguish positional isomers .
- Circular Dichroism (CD) : Measure optical rotation ([α]D = −65.0º in MeOH) to confirm stereochemistry .
Q. What are the primary natural sources of this compound, and how is it extracted?
- Sources : Isolated from Lycopodium cernuum (root, stem, leaf; yield = 0.0037% dry weight) .
- Extraction Protocol :
Use methanol or ethanol for initial extraction.
Fractionate via liquid-liquid partitioning (e.g., ethyl acetate for phenolic glycosides).
Purify using column chromatography (silica gel or Sephadex LH-20) .
Q. How can researchers differentiate this compound from similar derivatives?
- Key Distinctions :
- Compare glycosylation sites (4'-position vs. 7-O-glucosides like Apigenin-7-O-glucuronide) using NMR or LC-MS/MS .
- Note the di-O-coumaroyl substitution pattern (2'',6'' positions on glucose) via HMBC correlations between glucose protons and coumaroyl carbonyls .
Advanced Research Questions
Q. What strategies optimize the biosynthesis of this compound in engineered microbial systems?
- Approach :
- Express glycosyltransferases (e.g., YdhE from Bacillus licheniformis) in Corynebacterium glutamicum.
- Overexpress UDP-glucose synthesis genes (galU1, pgm) to enhance glycosylation efficiency.
- Control temperature (e.g., 28–37°C) to favor 4'-O-glucosylation over other positions .
Q. What experimental models validate its neuroprotective effects, and what mechanisms are implicated?
- In Vitro/In Vivo Models :
- Oxygen-glucose deprivation (OGD) in PC12 cells : Assess cell viability (MTT assay) and apoptosis (LDH/Caspase-3 assays) at 0.4–0.8 μg/mL doses.
- Middle Cerebral Artery Occlusion (MCAO) in rats : Administer 50–100 mg/kg post-reperfusion; measure infarct volume (TTC staining) and Mn-SOD/STAT3 phosphorylation levels .
Q. How can solubility challenges be addressed for in vivo studies?
- Solutions :
- Use solubilizing agents (e.g., DMSO ≤1% v/v) or lipid-based carriers.
- Synthesize methylated or acetylated derivatives to improve bioavailability .
Q. What challenges arise in isolating di-O-coumaroyl derivatives, and how are they resolved?
- Challenges : Co-elution with mono-substituted analogs during chromatography.
- Resolution :
- Employ UPLC with C18 columns and gradient elution (e.g., 0.1% formic acid/acetonitrile).
- Validate purity via HR-MS and 2D NMR .
Q. How does glycosylation at the 4'-O position influence bioactivity compared to other apigenin glycosides?
- Impact :
- 4'-O-glycosylation enhances stability against enzymatic degradation compared to 7-O-glucosides.
- Di-O-coumaroyl groups may increase membrane permeability and antioxidant capacity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
